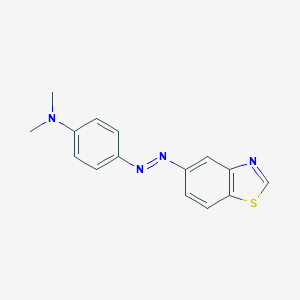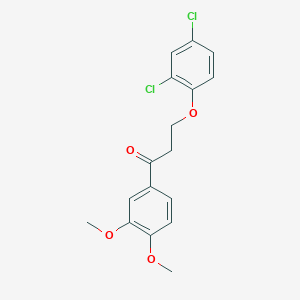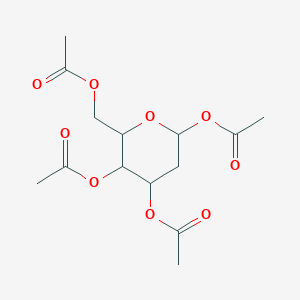
2,6-Bis(alpha-hydroxybenzyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(alpha-hydroxybenzyl)pyridine, also known as DHBP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DHBP is a pyridine derivative that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2,6-Bis(alpha-hydroxybenzyl)pyridine is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis(alpha-hydroxybenzyl)pyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity and is well-tolerated by animals. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2,6-Bis(alpha-hydroxybenzyl)pyridine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more water-soluble forms of this compound and studying the long-term effects of this compound on animals.
Conclusion
In conclusion, this compound is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, as well as cancer, diabetes, and cardiovascular diseases. This compound is relatively easy to synthesize and is stable under normal laboratory conditions, but has some limitations for lab experiments. Future research could focus on further investigating the mechanism of action of this compound and studying its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2,6-Bis(alpha-hydroxybenzyl)pyridine involves a multistep process that begins with the reaction of 2,6-lutidine with paraformaldehyde to form 2,6-bis(formylmethyl)pyridine. This intermediate compound is then reacted with sodium borohydride to form 2,6-bis(methanolmethyl)pyridine. The final step involves the reaction of this compound with benzyl chloride to form this compound.
Applications De Recherche Scientifique
2,6-Bis(alpha-hydroxybenzyl)pyridine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
[6-[hydroxy(phenyl)methyl]pyridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C19H17NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13,18-19,21-22H |
Clé InChI |
BLYVGYMKKWGWCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)









